molecular formula C11H15NO4S B2802149 N-[(3-hydroxyoxolan-3-yl)methyl]benzenesulfonamide CAS No. 1912845-27-2

N-[(3-hydroxyoxolan-3-yl)methyl]benzenesulfonamide

Cat. No.: B2802149
CAS No.: 1912845-27-2
M. Wt: 257.3
InChI Key: RITYKRRSYBEGFY-UHFFFAOYSA-N
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Description

N-[(3-hydroxyoxolan-3-yl)methyl]benzenesulfonamide is a synthetic compound that features a benzenesulfonamide group linked to a 3-hydroxyoxolane (tetrahydrofuran) substituent via a methylene bridge . This molecular architecture is of significant interest in medicinal and organic chemistry. The 3-hydroxyoxolane moiety introduces both hydrogen-bonding capabilities, due to the hydroxyl group, and a degree of conformational rigidity to the molecule . The benzenesulfonamide group is a privileged scaffold in drug discovery, known for its ability to engage in various electrostatic and non-covalent interactions with biological targets, such as enzymes . As a result, this compound serves primarily as a versatile building block or chemical intermediate for the synthesis of more complex molecules in research settings . Its structural characteristics, particularly the potential for N,O-bidentate coordination, make it a candidate for use in catalytic applications and in the development of molecules for pharmaceutical testing, such as enzyme inhibitors . Researchers value this reagent for the steric and electronic properties imparted by its hybrid structure. The product is provided for research and development purposes and is strictly for laboratory use. It is not intended for diagnostic, therapeutic, or any human or veterinary applications.

Properties

IUPAC Name

N-[(3-hydroxyoxolan-3-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4S/c13-11(6-7-16-9-11)8-12-17(14,15)10-4-2-1-3-5-10/h1-5,12-13H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RITYKRRSYBEGFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1(CNS(=O)(=O)C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-hydroxyoxolan-3-yl)methyl]benzenesulfonamide typically involves the reaction of 3-hydroxytetrahydrofuran with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality products .

Chemical Reactions Analysis

Types of Reactions

N-[(3-hydroxyoxolan-3-yl)methyl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the tetrahydrofuran ring can be oxidized to form a carbonyl group.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The benzenesulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzenesulfonamides.

Scientific Research Applications

N-[(3-hydroxyoxolan-3-yl)methyl]benzenesulfonamide has diverse applications in scientific research:

    Pharmaceuticals: It serves as an intermediate in the synthesis of various drugs, including antiviral and anticancer agents.

    Organic Synthesis: It is used as a building block for the synthesis of complex organic molecules.

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties and interactions with biological targets

Mechanism of Action

The mechanism of action of N-[(3-hydroxyoxolan-3-yl)methyl]benzenesulfonamide involves its interaction with specific molecular targets. The hydroxyl group in the tetrahydrofuran ring can form hydrogen bonds with biological molecules, while the benzenesulfonamide group can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s key differentiating feature is its 3-hydroxyoxolane substituent , which contrasts with analogs bearing aromatic or heteroaromatic groups. Below is a comparative analysis:

Cytotoxicity and Assay Methods

While direct cytotoxicity data for the hydroxyoxolane derivative are unavailable, the SRB (sulforhodamine B) assay described in is a standard method for evaluating cytotoxicity in adherent and suspension cultures . This assay’s high sensitivity and compatibility with automation make it suitable for benchmarking the target compound against analogs in future studies.

Key Research Findings and Implications

Substituent-Driven Bioactivity: Aromatic substituents (e.g., phthalazinone) correlate with strong antifungal activity, whereas aliphatic groups like hydroxyoxolane may prioritize solubility over potency.

Synthetic Flexibility : Benzenesulfonamide derivatives can be tailored via diverse synthetic routes to optimize substituents for specific biological targets .

Assay Relevance : The SRB assay offers a robust framework for future cytotoxicity profiling of the target compound .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing N-[(3-hydroxyoxolan-3-yl)methyl]benzenesulfonamide, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves multi-step protocols, including sulfonylation of the hydroxolane-derived amine intermediate. Key steps include:

  • Controlled coupling reactions : Use of activating agents (e.g., EDCI/HOBt) to facilitate sulfonamide bond formation under inert atmospheres to prevent oxidation .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or DCM) enhance reaction efficiency, while temperature control (0–25°C) minimizes side reactions .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane ensures high purity (>95%), validated by HPLC .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry and hydrogen bonding via hydroxyl proton shifts (δ 4.5–5.5 ppm) .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .
  • X-ray crystallography : SHELX software refines crystal structures to determine bond angles and torsional strain in the hydroxolane ring .

Q. How is the compound’s solubility and stability assessed for in vitro studies?

  • Methodological Answer :

  • Solubility profiling : Tested in DMSO, PBS, and simulated gastric fluid using UV-Vis spectroscopy at λmax 270–300 nm .
  • Stability assays : Incubate at 37°C for 24–72 hours; analyze degradation via LC-MS to identify hydrolytic byproducts (e.g., free sulfonic acid) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data?

  • Methodological Answer :

  • Orthogonal assays : Compare enzymatic inhibition (IC₅₀) with cell-based viability assays (MTT) to distinguish direct target effects from off-target toxicity .
  • Purity verification : Use 2D-NMR (HSQC, HMBC) to detect trace impurities that may skew activity .
  • Meta-analysis : Cross-reference data with structurally analogous sulfonamides (e.g., 3-chloro-2-methyl derivatives) to identify structure-activity trends .

Q. What computational strategies predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular docking : AutoDock Vina or Schrödinger Suite models binding poses in enzyme active sites (e.g., carbonic anhydrase), prioritizing hydrogen bonds with the sulfonamide group .
  • MD simulations : GROMACS assesses binding stability over 100-ns trajectories, focusing on hydroxolane ring flexibility and solvent accessibility .
  • QSAR modeling : Train models using datasets of sulfonamide derivatives to predict ADMET properties .

Q. How can reaction yields be improved in large-scale synthesis without compromising purity?

  • Methodological Answer :

  • Flow chemistry : Continuous flow reactors reduce reaction times and improve heat transfer for exothermic steps (e.g., sulfonylation) .
  • Catalyst optimization : Screen Pd/C or Ni catalysts for hydrogenation steps to minimize residual metal contamination .
  • DoE (Design of Experiments) : Multivariate analysis optimizes parameters like stoichiometry, solvent ratio, and temperature .

Q. What advanced analytical methods are used to study metabolic pathways of this compound?

  • Methodological Answer :

  • Radiolabeling : Synthesize ¹⁴C-labeled analogs to track metabolites in hepatocyte incubations via scintillation counting .
  • HR-LC-MS/MS : Identify phase I/II metabolites using fragmentation patterns and compare with reference libraries .
  • Cryo-EM : Resolve enzyme-metabolite complexes to visualize structural modifications .

Methodological Design Questions

Q. How to design experiments to study sulfonamide-enzyme binding kinetics?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Immobilize the enzyme on a sensor chip; measure real-time binding kinetics (ka/kd) at varying compound concentrations .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding enthalpy (ΔH) and stoichiometry in buffer systems mimicking physiological conditions .
  • Crystallographic fragment screening : Co-crystallize the compound with mutant enzymes to identify critical binding residues .

Q. What strategies validate the compound’s selectivity across protein isoforms?

  • Methodological Answer :

  • Isozyme profiling : Test inhibition against recombinant isoforms (e.g., CA-I, CA-II, CA-IX) using fluorometric activity assays .
  • CRISPR-Cas9 knockouts : Compare cytotoxicity in wild-type vs. isoform-specific knockout cell lines .
  • Thermal shift assays : Monitor ΔTm shifts via DSF to rank isoform binding affinities .

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